molecular formula C15H17F3N4S B14924326 2-(4-Methylpiperazin-1-yl)-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine

2-(4-Methylpiperazin-1-yl)-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B14924326
M. Wt: 342.4 g/mol
InChI Key: YOKYPNISWLHLQH-UHFFFAOYSA-N
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Description

2-(4-METHYLPIPERAZINO)-4-(5-METHYL-2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE is a complex organic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of a piperazine ring substituted with a methyl group, a thienyl group substituted with a methyl group, and a trifluoromethyl group attached to the pyrimidine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYLPIPERAZINO)-4-(5-METHYL-2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.

    Introduction of the Thienyl Group: The thienyl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thienyl boronic acid and a halogenated pyrimidine intermediate.

    Substitution with Piperazine: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a halogenated pyrimidine intermediate reacts with 4-methylpiperazine.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent, such as trifluoromethyl iodide, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and piperazine moieties.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halogenated intermediates and nucleophiles such as amines and thiols are frequently employed.

Major Products

    Oxidation: Oxidized derivatives of the thienyl and piperazine groups.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-METHYLPIPERAZINO)-4-(5-METHYL-2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s electronic properties make it of interest in the development of organic semiconductors and other advanced materials.

    Biological Research: It is used as a probe to study various biological processes and pathways.

    Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including catalysis and material synthesis.

Mechanism of Action

The mechanism of action of 2-(4-METHYLPIPERAZINO)-4-(5-METHYL-2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-METHYLPIPERAZINO)-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE: Lacks the methyl group on the thienyl ring.

    2-(4-METHYLPIPERAZINO)-4-(5-METHYL-2-THIENYL)PYRIMIDINE: Lacks the trifluoromethyl group.

    2-(PIPERAZINO)-4-(5-METHYL-2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE: Lacks the methyl group on the piperazine ring.

Uniqueness

The presence of both the methyl and trifluoromethyl groups, along with the piperazine and thienyl moieties, gives 2-(4-METHYLPIPERAZINO)-4-(5-METHYL-2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE unique electronic and steric properties. These properties can influence its reactivity, stability, and interaction with biological targets, making it distinct from similar compounds.

Properties

Molecular Formula

C15H17F3N4S

Molecular Weight

342.4 g/mol

IUPAC Name

2-(4-methylpiperazin-1-yl)-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C15H17F3N4S/c1-10-3-4-12(23-10)11-9-13(15(16,17)18)20-14(19-11)22-7-5-21(2)6-8-22/h3-4,9H,5-8H2,1-2H3

InChI Key

YOKYPNISWLHLQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=CC(=NC(=N2)N3CCN(CC3)C)C(F)(F)F

Origin of Product

United States

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